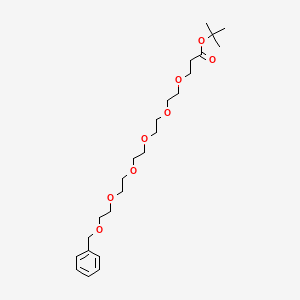

Benzyl-PEG6-t-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C24H40O8 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H40O8/c1-24(2,3)32-23(25)9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3 |

InChI Key |

YMENZJULXBSWLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Benzyl-PEG6-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of Benzyl-PEG6-t-butyl ester, a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation. The document details its structure, physicochemical properties, and reactivity, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental methodologies for the synthesis and deprotection of this linker are provided, alongside visualizations of key chemical transformations and its mechanism of action in PROTACs.

Introduction

This compound is a valuable chemical tool in modern drug discovery, particularly in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.

The this compound linker offers a polyethylene (B3416737) glycol (PEG) spacer of defined length, which imparts favorable solubility and pharmacokinetic properties. The terminal benzyl (B1604629) and t-butyl ester groups serve as orthogonal protecting groups, allowing for the sequential and controlled conjugation of different molecular entities.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 2148296-00-6 | [1][2][3] |

| Molecular Formula | C₂₄H₄₀O₈ | [2] |

| Molecular Weight | 456.57 g/mol | [2] |

| Appearance | Typically a colorless to pale yellow oil or liquid | [2] |

| Purity | Commonly available at ≥95% | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and ethyl acetate. The PEG chain imparts some water solubility. | |

| Storage | Recommended storage at 2-8°C for short-term and -20°C for long-term stability. | [2] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the sequential modification of a hexaethylene glycol core. A generalized synthetic scheme is presented below, followed by detailed experimental protocols.

Generalized Synthetic Pathway

References

- 1. Polyethylene glycol radical-initiated oxidation of benzylic alcohols in compressed carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl-PEG6-t-butyl ester

This technical guide provides a comprehensive overview of Benzyl-PEG6-t-butyl ester, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and application, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a derivative of polyethylene (B3416737) glycol (PEG), a class of polymers well-regarded for their biocompatibility and solubility-enhancing properties. The structure incorporates a benzyl (B1604629) group at one terminus and a t-butyl ester at the other, connected by a six-unit ethylene (B1197577) glycol chain. This heterobifunctional nature is pivotal to its function as a linker in the assembly of more complex molecular constructs.

Below is a summary of its key quantitative data:

| Property | Value | Citation(s) |

| Molecular Formula | C₂₄H₄₀O₈ | [][2][3] |

| Molecular Weight | 456.57 g/mol | [2][3][4][5] |

| CAS Number | 2148296-00-6 | [][2][4][5] |

| Appearance | Transparent Liquid | [] |

| Purity | ≥95% | [] |

| Density | 1.1 ± 0.1 g/cm³ | [] |

| Boiling Point | 519.0 ± 45.0 °C at 760 mmHg | [] |

| Storage Conditions | 2-8°C | [][3][4] |

Application in PROTAC Synthesis

This compound serves as a flexible linker in the synthesis of PROTACs.[][5][6] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[5] They typically consist of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The PEG chain in this compound provides the necessary spatial separation and flexibility for the two ligands to simultaneously engage their respective protein partners, facilitating the formation of a ternary complex, which is a critical step in the protein degradation pathway.

The benzyl and t-butyl ester groups serve as protected forms of a carboxylic acid and an alcohol, respectively. These protecting groups can be selectively removed during the synthesis of the final PROTAC molecule, allowing for the covalent attachment of the target-binding ligand and the E3 ligase ligand.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are proprietary and found within chemical supplier documentation, a general understanding can be derived from related procedures for similar PEGylated molecules. The synthesis would likely involve the step-wise addition of ethylene glycol units, followed by the introduction of the benzyl and t-butyl ester functionalities under controlled reaction conditions.

A more relevant experimental context for the end-user is the deprotection of the terminal groups to enable conjugation. The following are generalized protocols for the removal of the benzyl and t-butyl ester protecting groups, which are common steps in the synthesis of a PROTAC using this linker.

1. Deprotection of the Benzyl Group (Hydrogenolysis)

This procedure removes the benzyl group to yield a free alcohol.

-

Materials:

-

This compound conjugate

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Inert atmosphere (Argon or Nitrogen)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Filtration apparatus (e.g., Celite pad)

-

-

Methodology:

-

Dissolve the benzyl-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales, a Parr hydrogenation apparatus may be used.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

2. Deprotection of the t-Butyl Ester Group (Acidolysis)

This procedure cleaves the t-butyl ester to reveal a carboxylic acid.

-

Materials:

-

t-Butyl ester protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Methodology:

-

Dissolve the t-butyl ester-protected compound in dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution (typically a 20-50% v/v solution of TFA in DCM).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

-

Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting carboxylic acid can then be used in subsequent coupling reactions (e.g., amide bond formation with an amine-containing ligand).

-

References

An In-depth Technical Guide to the Synthesis of Benzyl-PEG6-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for Benzyl-PEG6-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such molecules are valuable in drug delivery, proteomics, and materials science due to their capacity for orthogonal conjugation strategies. The synthetic pathway detailed herein involves a two-step process commencing with the selective mono-benzylation of hexaethylene glycol, followed by a Williamson ether synthesis to introduce the t-butyl ester moiety.

Overall Synthesis Scheme

The proposed synthesis proceeds in two key stages:

-

Selective Mono-benzylation of Hexaethylene Glycol: This step aims to protect one of the two primary hydroxyl groups of hexaethylene glycol with a benzyl (B1604629) group. Achieving mono-substitution is critical and can be accomplished through various methods, with the use of a tin acetal (B89532) intermediate being a particularly effective strategy for enhancing selectivity.

-

Williamson Ether Synthesis for Tert-butylation: The resulting mono-benzylated intermediate, Benzyl-PEG6-OH, is subsequently reacted with a tert-butyl haloacetate (e.g., tert-butyl bromoacetate) under basic conditions to yield the final product.

The overall transformation can be visualized as follows:

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for selective mono-benzylation of diols and Williamson ether synthesis.

Step 1: Synthesis of Mono-O-benzyl-hexaethylene glycol (Benzyl-PEG6-OH)

This procedure is adapted from methods for the selective mono-benzylation of symmetric diols.[1]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Hexaethylene glycol | 282.34 | 10.0 | 2.82 g |

| Dibutyltin oxide | 248.92 | 10.0 | 2.49 g |

| Benzyl bromide | 171.04 | 10.0 | 1.71 g (1.2 mL) |

| Toluene (B28343) | - | - | 100 mL |

| Methanol (B129727) | - | - | 50 mL |

| Saturated aq. NaHCO₃ | - | - | 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous Na₂SO₄ | - | - | As needed |

| Silica (B1680970) gel | - | - | For column |

| Hexane/Ethyl acetate (B1210297) | - | - | For elution |

Procedure:

-

A solution of hexaethylene glycol (10.0 mmol) and dibutyltin oxide (10.0 mmol) in 100 mL of toluene is heated to reflux with a Dean-Stark apparatus for 4 hours to remove water azeotropically.

-

The reaction mixture is then cooled to room temperature.

-

Benzyl bromide (10.0 mmol) is added, and the mixture is heated to reflux for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in 50 mL of methanol, and the solution is stirred for 30 minutes.

-

The methanol is evaporated, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the mono-benzylated product.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This procedure employs a Williamson ether synthesis.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Benzyl-PEG6-OH | 372.48 | 5.0 | 1.86 g |

| Sodium hydride (60%) | 24.00 | 6.0 | 0.24 g |

| tert-Butyl bromoacetate | 195.05 | 6.0 | 1.17 g (0.9 mL) |

| Anhydrous THF | - | - | 50 mL |

| Saturated aq. NH₄Cl | - | - | 30 mL |

| Diethyl ether | - | - | 100 mL |

| Brine | - | - | 50 mL |

| Anhydrous MgSO₄ | - | - | As needed |

| Silica gel | - | - | For column |

| Hexane/Ethyl acetate | - | - | For elution |

Procedure:

-

To a stirred suspension of sodium hydride (6.0 mmol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, a solution of Benzyl-PEG6-OH (5.0 mmol) in anhydrous THF (30 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

-

The mixture is cooled back to 0 °C, and tert-butyl bromoacetate (6.0 mmol) is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Expected Yield: 75-85%

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Hexaethylene glycol | Dibutyltin oxide, Benzyl bromide | Benzyl-PEG6-OH | 60 - 70 |

| 2 | Benzyl-PEG6-OH | Sodium hydride, tert-Butyl bromoacetate | This compound | 75 - 85 |

Logical Relationships in the Synthesis

The synthesis relies on the differential reactivity of the functional groups at each stage.

Caption: Key intermediates and transformations in the synthesis.

This technical guide provides a robust and well-documented pathway for the synthesis of this compound. Researchers can adapt these protocols to suit their specific laboratory conditions and scale requirements. Standard analytical techniques such as NMR and mass spectrometry should be employed to characterize the intermediates and the final product to ensure purity and structural integrity.

References

An In-depth Technical Guide to Benzyl-PEG6-t-butyl Ester: Structure, Synthesis, and NMR Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG6-t-butyl ester, a heterobifunctional linker molecule increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its chemical structure, a plausible synthetic route, and in-depth NMR spectroscopic data for its characterization.

Chemical Structure and Properties

This compound possesses a discrete polyethylene (B3416737) glycol (PEG) chain of six ethylene (B1197577) glycol units, flanked by a benzyl (B1604629) ether group at one terminus and a t-butyl ester at the other. This structure imparts a unique combination of properties: the PEG chain enhances hydrophilicity and provides a flexible spacer, the benzyl group offers a stable, aromatic moiety, and the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected for subsequent conjugation.

| Property | Value |

| CAS Number | 2148296-00-6 |

| Molecular Formula | C24H40O8 |

| Molecular Weight | 456.57 g/mol |

Synthesis

Experimental Protocol:

Step 1: Monobenzylation of Hexaethylene Glycol

-

To a stirred solution of hexaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hydride (NaH, 1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for 16 hours.

-

Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, Benzyl-PEG6-OH, is purified by column chromatography on silica (B1680970) gel.

Step 2: Esterification with t-butyl bromoacetate (B1195939)

-

To a solution of Benzyl-PEG6-OH (1 equivalent) in anhydrous THF at 0 °C, add potassium t-butoxide (1.2 equivalents).

-

The mixture is stirred for 30 minutes at this temperature.

-

t-Butyl bromoacetate (1.2 equivalents) is then added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the final product, this compound, is purified by flash column chromatography.

NMR Data Presentation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound. Below are the predicted ¹H and ¹³C NMR data based on the analysis of its constituent chemical moieties.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Ar-H (Benzyl) |

| 4.50 | s | 2H | Ph-CH ₂-O |

| 3.70 - 3.55 | m | 24H | O-CH ₂-CH ₂-O (PEG chain) |

| 4.05 | s | 2H | O-CH ₂-COO |

| 1.45 | s | 9H | C(CH ₃)₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | C =O (Ester) |

| 138.0 | Ar-C (Quaternary Benzyl) |

| 128.4 | Ar-C H (Benzyl) |

| 127.7 | Ar-C H (Benzyl) |

| 127.5 | Ar-C H (Benzyl) |

| 81.0 | C (CH₃)₃ |

| 73.2 | Ph-C H₂-O |

| 70.8 - 70.0 | O-C H₂-C H₂-O (PEG chain) |

| 69.0 | O-C H₂-COO |

| 28.1 | C(C H₃)₃ |

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Visualizations

Chemical Structure

Caption: Chemical Structure of this compound.

Experimental Workflow

Caption: Synthesis and Analysis Workflow.

Benzyl-PEG6-t-butyl ester: A Technical Guide for PROTAC Linker Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5][6] Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are frequently utilized due to their advantageous properties.[7][8] This guide provides an in-depth technical overview of Benzyl-PEG6-t-butyl ester, a specific PEG-based linker used in the synthesis of PROTACs.[9][10]

Physicochemical Properties of this compound

The structural and chemical properties of a linker are fundamental to its function in a PROTAC. This compound is a PEG-based linker that offers a balance of flexibility and defined length, which is crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][11]

| Property | Value | Reference |

| Chemical Formula | C26H44O8 | [12] (Similar structure) |

| Molecular Weight | 492.62 g/mol | [12] (Similar structure) |

| Appearance | Solid | [12] |

| Solubility | Soluble in DMSO, DMF | [12] |

| Storage | -20°C for long-term storage | [12] |

Role and Advantages of PEG Linkers in PROTACs

PEG linkers are incorporated into approximately 54-55% of reported PROTACs, highlighting their significance in the field.[6][13][14] Their popularity stems from several key advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the hydrophobicity of the ligands.[4][8]

-

Improved Cell Permeability: By modifying the overall physicochemical properties, PEG linkers can positively influence cell permeability, which is essential for the PROTAC to reach its intracellular target.[7][14]

-

Optimized Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of drugs by, for example, reducing renal clearance.[15]

-

Tunable Length: The length of the PEG linker is a critical parameter that dictates the distance and orientation between the two ends of the PROTAC. This tunability allows for the systematic optimization of the ternary complex formation, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[5][7]

Application in PROTAC Synthesis

This compound is a bifunctional linker. The benzyl (B1604629) group can be deprotected to reveal a carboxylic acid, and the t-butyl ester can be hydrolyzed to yield another carboxylic acid, or the molecule can be functionalized at either end to allow for sequential conjugation to the target protein ligand and the E3 ligase ligand. The PEG6 chain provides a specific spacer length, which is a critical variable in PROTAC design.

A common synthetic strategy involves a convergent approach where the linker is first coupled to one of the ligands (either the POI binder or the E3 ligase ligand) and then the resulting conjugate is coupled to the second ligand.[16] The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a popular and efficient method for the final coupling step, often yielding high efficiency.[13]

Quantitative Data on PEGylated PROTACs

The efficacy of a PROTAC is primarily defined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[6] The length of the PEG linker has a significant impact on these parameters.

The following table summarizes illustrative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK), a key signaling protein in B-cell development, demonstrating the impact of linker composition and length on degradation efficiency.[17][18][19]

| PROTAC Identifier | Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| NC-1 | BTK | PEG-based | 2.2 | 97 | Mino | [20] |

| IR-1 | BTK | Acrylamide-PEG | < 10 | ~90 | Mino | [20] |

| IR-2 | BTK | Acrylamide-PEG | < 10 | ~90 | Mino | [20] |

| RC-3 | BTK | Cyanoacrylamide-PEG | < 10 | ~90 | Mino | [20] |

This data is illustrative of the performance of PEG-containing PROTACs and highlights the low nanomolar potency that can be achieved.

Experimental Protocols

General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a generalized approach for synthesizing a PROTAC using a bifunctional PEG linker like this compound.

Materials:

-

Target protein ligand with a reactive functional group (e.g., amine, alkyne).

-

E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with an orthogonal reactive functional group.

-

This compound (or a derivative with appropriate functional groups).

-

Coupling reagents (e.g., HATU, HOBt, DIPEA for amide bond formation).

-

Copper catalyst (e.g., CuSO4, sodium ascorbate (B8700270) for click chemistry).

-

Solvents (e.g., DMF, DMSO, t-BuOH/H2O).

-

Purification equipment (e.g., HPLC).

Procedure:

-

Functionalization of Ligands: Ensure the POI and E3 ligase ligands have compatible and orthogonal functional groups for coupling to the linker.

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand and the PEG linker in an appropriate solvent (e.g., DMF).

-

Add coupling reagents to facilitate amide bond formation.

-

Stir the reaction at room temperature and monitor its progress using LC-MS.

-

Purify the E3 ligase-linker conjugate using preparative HPLC.[16]

-

-

Second Coupling Reaction (Example: Click Chemistry):

-

Dissolve the purified E3 ligase-linker conjugate (now containing an azide (B81097) or alkyne) and the POI ligand (with the corresponding functional group) in a suitable solvent mixture.

-

Add the copper(I) catalyst to initiate the click reaction.

-

Stir until the reaction is complete, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.[16]

-

Western Blot for Protein Degradation

This is a standard assay to quantify the degradation of the target protein.[21]

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[22]

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[22]

-

Immunoblotting:

-

Block the membrane to prevent non-specific binding.

-

Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.[22]

-

-

Detection and Analysis:

Visualizations

PROTAC Mechanism of Action

Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation.[23][24][25]

General PROTAC Discovery Workflow

Caption: A typical workflow for the discovery and development of novel PROTAC degraders.[1][26][27]

Simplified BTK Signaling Pathway

Caption: Simplified signaling cascade of Bruton's tyrosine kinase (BTK) in B-cells.[17][18][28][29]

Conclusion

This compound represents a valuable tool in the PROTAC developer's arsenal. As a member of the widely used PEG linker family, it provides a balance of hydrophilicity, biocompatibility, and a defined length that is crucial for the rational design of potent and effective protein degraders. The systematic variation of PEG linker length is a key strategy for optimizing the critical ternary complex formation, ultimately leading to enhanced degradation efficacy. The experimental protocols and workflows provided herein offer a foundational framework for the synthesis and evaluation of novel PROTACs utilizing this and similar linkers. As the field of targeted protein degradation continues to advance, the strategic implementation of well-characterized linkers like this compound will be paramount to developing the next generation of therapeutics.

References

- 1. biopharma.co.uk [biopharma.co.uk]

- 2. bmglabtech.com [bmglabtech.com]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | E3 Ligase Ligand-Linker Conjugates | 2148296-00-6 | Invivochem [invivochem.cn]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. Benzyl-PEG8-t-butyl ester | PROTAC Linkers | | Invivochem [invivochem.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Hydrophobicity of Benzyl-PEG6-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the hydrophobicity of Benzyl-PEG6-t-butyl ester, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the hydrophobic character of this linker is crucial for optimizing the physicochemical properties, cell permeability, and overall efficacy of the resulting PROTAC molecules.

Core Concepts in Hydrophobicity

Hydrophobicity, often quantified by the logarithm of the partition coefficient (LogP), describes the tendency of a molecule to dissolve in nonpolar solvents in preference to water. In drug development, a molecule's hydrophobicity is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For PROTACs, the hydrophobicity of the linker connecting the E3 ligase-binding ligand and the target protein-binding ligand significantly impacts the overall properties of the final construct.

Physicochemical Properties of this compound

This compound is comprised of three key structural motifs that contribute to its overall hydrophobic character:

-

Benzyl (B1604629) Group: This aromatic moiety is inherently hydrophobic and contributes significantly to the nonpolar nature of the molecule.

-

Polyethylene Glycol (PEG) Chain (PEG6): The six repeating ethylene (B1197577) glycol units provide a degree of hydrophilicity, increasing water solubility. However, longer PEG chains can also exhibit "hidden hydrophobicity" due to interactions with their environment.

-

t-Butyl Ester: The tertiary butyl group is a bulky, nonpolar aliphatic moiety that enhances the molecule's hydrophobicity. The ester group itself has polar character.

The interplay between the hydrophobic benzyl and t-butyl ester groups and the hydrophilic PEG6 chain results in an amphiphilic molecule. The precise hydrophobic-hydrophilic balance is a key determinant of its behavior in biological systems.

Quantitative Hydrophobicity Data

| Parameter | Value | Source/Comment |

| Molecular Formula | C₂₄H₄₀O₈ | [] |

| Molecular Weight | 456.57 g/mol | N/A |

| Boiling Point | 519.0±45.0 °C at 760 mmHg | [] |

| Density | 1.1±0.1 g/cm³ | [] |

| LogP (Experimental) | Not Available | A comprehensive search of scientific databases did not yield an experimentally determined LogP value. |

| LogP (Predicted) | Moderately Hydrophobic | The presence of the benzyl and t-butyl ester groups is expected to result in a positive LogP value. Computational prediction tools can provide estimates. |

Experimental Determination of Hydrophobicity

The hydrophobicity of this compound and similar PEGylated compounds can be experimentally determined using various methods. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the hydrophobicity of polymers and their conjugates.[2]

Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. A stationary phase with hydrophobic ligands is used, and the mobile phase is typically an aqueous salt solution.

Objective: To determine the relative hydrophobicity of this compound.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

HIC column (e.g., Butyl- or Phenyl-sepharose)

-

This compound sample

-

Mobile Phase A: High concentration salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low concentration salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

UV Detector

Methodology:

-

Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Preparation: Dissolve a known concentration of this compound in Mobile Phase A.

-

Injection: Inject the sample onto the equilibrated column. At the high salt concentration of Mobile Phase A, the hydrophobic regions of the analyte will bind to the hydrophobic ligands of the stationary phase.

-

Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). As the salt concentration decreases, the hydrophobic interactions weaken, and the analyte elutes.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm for the benzyl group).

-

Data Analysis: The retention time on the HIC column is directly proportional to the hydrophobicity of the analyte. A longer retention time indicates greater hydrophobicity. The salt concentration at which the compound elutes can also be used as a measure of its hydrophobicity.

Logical Workflow and Visualizations

The following diagrams illustrate the logical workflow for assessing the impact of linker hydrophobicity on PROTAC development and the experimental workflow for HIC.

Caption: PROTAC Development Workflow.

Caption: HIC Experimental Workflow.

Conclusion

While a specific experimental LogP for this compound is not documented, its chemical structure, containing both hydrophobic (benzyl, t-butyl ester) and hydrophilic (PEG6) moieties, defines its amphiphilic character. The hydrophobicity is a critical parameter that can be experimentally determined using techniques such as Hydrophobic Interaction Chromatography. Understanding and optimizing the hydrophobicity of this and other linkers is paramount for the successful design and development of effective PROTAC therapeutics.

References

A Comprehensive Technical Guide to the Stability and Storage of Benzyl-PEG6-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for Benzyl-PEG6-t-butyl ester, a heterobifunctional linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is critical for ensuring its integrity, and performance in conjugation reactions, and for the overall quality of the final therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound consists of three key functional components: a benzyl (B1604629) ether group at one terminus, a hexa(ethylene glycol) (PEG6) spacer, and a t-butyl ester group at the other terminus.

| Property | Value | Reference |

| Molecular Formula | C25H42O8 | N/A |

| Molecular Weight | 470.6 g/mol | N/A |

| Appearance | Colorless to pale yellow oil | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | N/A |

Recommended Storage Conditions

For optimal stability and to minimize degradation, this compound should be stored under the following conditions:

| Parameter | Recommended Condition |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage may be acceptable, but degradation rates will be higher. |

| Light | Protect from light. Amber vials or storage in the dark is recommended to prevent photo-degradation. |

| Moisture | Store under inert gas (e.g., argon or nitrogen) and protect from moisture. The ester and ether linkages are susceptible to hydrolysis. |

| Atmosphere | Avoid exposure to oxygen. The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidative degradation. |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the chemical liabilities of its three main components: the t-butyl ester, the benzyl ether, and the PEG6 spacer. Degradation can occur through hydrolysis, acid-catalyzed cleavage, and oxidation.

Hydrolytic and Acid-Catalyzed Degradation of the t-Butyl Ester

The t-butyl ester group is the most labile part of the molecule, particularly under acidic conditions. It is generally stable under neutral and basic conditions.

Degradation Pathway:

The primary degradation pathway for the t-butyl ester is acid-catalyzed hydrolysis, which proceeds via a unimolecular cleavage of the alkyl-oxygen bond (AAL1 mechanism) to form a stable tert-butyl carbocation and the corresponding carboxylic acid.

Caption: Acid-catalyzed degradation of the t-butyl ester.

Quantitative Stability Data (Inferred from tert-Butyl Formate Hydrolysis):

The following table summarizes the hydrolysis half-life of a model t-butyl ester (tert-butyl formate) at various pH and temperature conditions. This data provides an estimate of the stability of the t-butyl ester moiety in this compound.

| pH | Temperature (°C) | Half-life (t½) |

| 2 | 4 | ~6 hours[1] |

| 3-5 | Ambient | 3-7 days[1] |

| 5-7 | 22 | ~5 days[1] |

| >8 | 22 | Increasingly rapid |

| 11 | 22 | ~8 minutes[1] |

Note: The presence of the bulky PEG chain may sterically hinder hydrolysis to some extent compared to the model compound.

Stability of the Benzyl Ether

The benzyl ether group is generally stable under a wide range of acidic and basic conditions.[2] Cleavage of the benzyl ether typically requires more forcing conditions, such as catalytic hydrogenolysis.

Potential Degradation:

While stable under most storage and handling conditions, the benzyl ether can be cleaved under reductive conditions.

Degradation Products: Under hydrogenolysis conditions (e.g., H₂, Pd/C), the benzyl ether will cleave to yield toluene (B28343) and the corresponding alcohol (HO-PEG6-t-butyl ester). Sonication of benzyl alcohol, a related structure, has been shown to produce benzene, toluene, and benzaldehyde, suggesting that high energy input could potentially degrade the benzyl group.[3][4]

Oxidative Degradation of the PEG Spacer

The polyethylene glycol (PEG) chain is susceptible to oxidative degradation, which can be initiated by heat, light, and the presence of transition metals. This degradation can lead to chain scission and the formation of various byproducts.

Degradation Pathway:

Oxidative degradation of PEG is a complex radical-mediated process. It can result in the formation of aldehydes, ketones, carboxylic acids, and shorter PEG fragments.

Caption: Oxidative degradation pathway of the PEG chain.

Factors Influencing PEG Degradation:

-

Temperature: Higher temperatures accelerate oxidative degradation. Significant degradation of dry PEG has been observed within hours at 75°C.[5]

-

Oxygen: The presence of oxygen is crucial for oxidative degradation. Storage under an inert atmosphere minimizes this pathway.

-

Light: UV light can initiate and accelerate the degradation of PEG.[6]

-

Transition Metals: Trace amounts of transition metals can catalyze PEG oxidation.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability should involve forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the molecule to identify potential degradation products and pathways.[7]

Workflow for Forced Degradation Studies:

References

- 1. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. conservationphysics.org [conservationphysics.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Deprotection of Benzyl-PEG6-t-butyl ester

Introduction

Benzyl-PEG6-t-butyl ester is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and materials science. The molecule features a polyethylene (B3416737) glycol (PEG) spacer of six ethylene (B1197577) glycol units, which enhances solubility and reduces immunogenicity. One terminus is protected by a benzyl (B1604629) (Bn) ether, and the other by a tert-butyl (t-Bu) ester. This orthogonal protection scheme allows for the selective or simultaneous deprotection of either end, enabling precise, stepwise conjugation or functionalization.

The benzyl ether is stable under a range of conditions but can be selectively removed via hydrogenolysis.[1] The tert-butyl ester is stable to many reagents but is labile under acidic conditions.[2][3] This document provides detailed protocols for the selective deprotection of each group and for the simultaneous removal of both.

Deprotection Strategies and Chemical Structures

The deprotection of this compound can be approached in three distinct ways depending on the desired synthetic outcome:

-

Selective Deprotection of the Benzyl Ether: Reveals a terminal hydroxyl group.

-

Selective Deprotection of the t-Butyl Ester: Reveals a terminal carboxylic acid group.

-

Simultaneous Deprotection: Reveals both the hydroxyl and carboxylic acid groups.

Caption: Chemical structures of the starting material and possible deprotection products.

Summary of Deprotection Methods

The choice of deprotection method is critical for achieving the desired outcome while preserving other sensitive functionalities in the molecule. The following table summarizes common conditions.

| Target Group | Method | Reagents & Solvents | Selectivity & Conditions | Potential Issues |

| Benzyl Ether | Catalytic Hydrogenolysis | H₂, 10% Pd/C in MeOH or EtOH | High selectivity for benzyl ether.[1] t-Butyl ester is unaffected.[4] Reaction is run at room temperature under H₂ atmosphere (balloon or Parr shaker). | May reduce other functional groups like alkenes or alkynes.[1] Catalyst can be pyrophoric. |

| t-Butyl Ester | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) (1:1) | High selectivity for t-butyl ester.[5] Benzyl ether is generally stable to these conditions for short reaction times.[2] | Strong acid can affect other acid-labile groups. TFA is corrosive and requires careful handling. |

| Both Groups | Strong Acidolysis | Neat TFA or TFA/DCM | Cleaves both t-butyl ester and benzyl ether.[6] Requires harsher conditions (longer time or heat) for benzyl ether cleavage compared to t-butyl ester. | Less controlled than stepwise deprotection. Potential for side reactions with sensitive substrates. |

| Both Groups | Sequential One-Pot | 1. Hydrogenolysis (as above) 2. Acidolysis (as above) | Allows for isolation of intermediate if desired, or can be performed sequentially. | Multi-step process increases time and potential for material loss. |

Experimental Protocols

Protocol 1: Selective Deprotection of Benzyl Ether via Hydrogenolysis

This protocol yields HO-PEG6-t-butyl ester. Catalytic hydrogenolysis is the most common and efficient method for benzyl ether cleavage.[1]

Caption: Experimental workflow for selective benzyl ether deprotection.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (B145695) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10% by weight relative to the substrate).

-

Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Wash the Celite pad with the reaction solvent to recover any adsorbed product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, HO-PEG6-t-butyl ester.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Selective Deprotection of t-Butyl Ester via Acidolysis

This protocol yields Benzyl-PEG6-COOH. Trifluoroacetic acid (TFA) is commonly used for the efficient cleavage of t-butyl esters.[3][5]

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 DCM/TFA solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-5 hours.[5] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Isolation: The resulting residue can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The crude product, Benzyl-PEG6-COOH, is often a viscous oil.

-

Purification: The crude product can be used directly in some cases or purified by flash chromatography or preparative HPLC.

Protocol 3: Simultaneous Deprotection of Benzyl Ether and t-Butyl Ester

This protocol yields the fully deprotected HO-PEG6-COOH. Strong acid treatment can cleave both protecting groups, although conditions may need to be harsher than for selective t-butyl ester removal.[6]

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of DCM (optional, for solubility) and add an excess of neat trifluoroacetic acid (TFA).

-

Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the cleavage of the more stable benzyl ether. Monitor the reaction progress carefully by LC-MS.

-

Workup and Isolation: Once the reaction is complete, remove the TFA under reduced pressure, co-evaporating with toluene if necessary.

-

Purification: Due to the high polarity of the final product, purification can be challenging. Reverse-phase chromatography (RP-HPLC) or ion-exchange chromatography are often effective methods.[]

Purification and Handling Notes

The purification of PEGylated compounds can be challenging due to their polarity and tendency to streak on silica gel.

-

Chromatography: For silica gel chromatography, solvent systems containing mixtures of chloroform/methanol or dichloromethane/methanol are often effective.[8] Using a gradient elution from a less polar to a more polar solvent system can improve separation.

-

Alternative Purification: For highly polar products like HO-PEG6-COOH, alternatives to standard silica chromatography may be necessary. These include reverse-phase chromatography (RP-HPLC) or size-exclusion chromatography (SEC).[] Polystyrene-divinylbenzene beads can also be used as a chromatographic packing material for purifying PEG derivatives.[9]

-

Handling: PEG compounds are often hygroscopic and should be stored under inert gas in a cool, dry place. The deprotected carboxylic acid may be a viscous oil or waxy solid that can be difficult to handle and weigh accurately.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzyl Esters [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. Benzyl Ethers [organic-chemistry.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Benzyl-PEG6-t-butyl Ester in Drug Discovery: A PROTAC Linker

Introduction

Benzyl-PEG6-t-butyl ester is a bifunctional chemical linker that is increasingly utilized in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. The unique architecture of this compound, featuring a polyethylene (B3416737) glycol (PEG) chain of six units flanked by a benzyl (B1604629) ether and a t-butyl ester, provides a versatile scaffold for the synthesis of these targeted protein degraders. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the terminal protecting groups allow for sequential and controlled conjugation to other molecules.

Application in PROTAC Synthesis

The primary application of this compound is as a flexible linker in the assembly of PROTAC molecules. A PROTAC consists of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects these two elements. The linker's length and composition are critical for the proper orientation of the POI and the E3 ligase to facilitate the transfer of ubiquitin, marking the target protein for degradation by the proteasome.

The synthesis of a PROTAC using this compound typically involves a multi-step process. First, the benzyl and t-butyl ester protecting groups are sequentially removed to reveal a carboxylic acid and a hydroxyl or amine group at either end of the PEG6 linker. These functional groups are then available for covalent coupling with the warhead and the E3 ligase ligand, respectively, through standard amide or ether bond formation reactions.

Below is a generalized workflow for the synthesis of a PROTAC utilizing this compound.

Caption: Generalized workflow for PROTAC synthesis using this compound.

Experimental Protocols

1. Deprotection of the Benzyl Group:

-

Objective: To remove the benzyl protecting group, typically yielding a free hydroxyl group.

-

Reagents: Palladium on carbon (Pd/C), hydrogen gas (H₂), and a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a flask equipped with a stir bar.

-

Add a catalytic amount of Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction at room temperature for the recommended time (typically monitored by TLC or LC-MS) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate.

-

2. Deprotection of the t-Butyl Ester Group:

-

Objective: To hydrolyze the t-butyl ester to reveal a carboxylic acid.

-

Reagents: Trifluoroacetic acid (TFA) and a solvent such as dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve the t-butyl ester-containing compound in DCM.

-

Add an excess of TFA to the solution.

-

Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual TFA.

-

3. Coupling Reactions (Amide Bond Formation):

-

Objective: To couple the deprotected linker with the warhead and E3 ligase ligand.

-

Reagents: A peptide coupling agent (e.g., HATU, HOBt, EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DMSO).

-

Procedure:

-

Dissolve the carboxylic acid-containing component (either the deprotected linker or the ligand) in the chosen solvent.

-

Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the amine-containing component (the other part of the PROTAC) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Purify the final PROTAC molecule using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.

-

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., DC50, Dmax, binding affinities) for PROTACs that explicitly utilize this compound. This is likely due to the proprietary nature of drug discovery research. The performance of a PROTAC is highly dependent on the specific target protein, the E3 ligase recruited, and the overall structure of the ternary complex formed.

To assess the efficacy of a newly synthesized PROTAC, the following quantitative assays are typically performed:

| Assay Type | Parameter Measured | Description |

| Western Blot | Protein Degradation | A semi-quantitative method to visualize the reduction in the amount of the target protein in cells treated with the PROTAC. |

| In-Cell Western / ELISA | DC50 and Dmax | Quantitative determination of the concentration of the PROTAC required to degrade 50% of the target protein (DC50) and the maximum percentage of degradation achieved (Dmax). |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | Measures the binding affinity of the PROTAC to the target protein and the E3 ligase independently. |

| Surface Plasmon Resonance (SPR) | Binding Kinetics | Determines the on-rate and off-rate of the PROTAC binding to its target and the E3 ligase. |

| Mass Spectrometry-based Proteomics | Selectivity | Global proteomic analysis to assess the selectivity of the PROTAC for the intended target protein versus other proteins in the cell. |

The logical relationship for evaluating a synthesized PROTAC is depicted in the following diagram:

Caption: Logical workflow for the evaluation of a newly synthesized PROTAC.

Conclusion

This compound serves as a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for controlled and sequential conjugation to both a target protein ligand and an E3 ligase ligand. While specific examples with detailed quantitative data are not widely published, the general protocols and evaluation methods described provide a framework for researchers and drug development professionals to utilize this linker in the design and synthesis of novel targeted protein degraders. The continued exploration of different linkerologies, including variations in PEG length and composition, will be crucial in advancing the field of targeted protein degradation.

Application Notes and Protocols for Benzyl-PEG6-t-butyl ester in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2][3] Benzyl-PEG6-t-butyl ester is a hydrophilic, flexible linker precursor that can be incorporated into ADCs to potentially enhance their therapeutic index. The polyethylene (B3416737) glycol (PEG) spacer can improve solubility and reduce aggregation, while the benzyl (B1604629) group can be part of a self-immolative spacer, and the t-butyl ester serves as a protecting group for a terminal carboxylic acid, allowing for controlled, sequential conjugation.[4][5]

These application notes provide a comprehensive overview and representative protocols for the utilization of this compound in the development of ADCs.

Chemical Properties and Role in ADCs

This compound is a heterobifunctional linker. The key features relevant to its application in ADCs are:

-

PEG6 Spacer: A six-unit polyethylene glycol chain imparts hydrophilicity to the linker-payload system. This can help to mitigate the hydrophobicity of many cytotoxic drugs, potentially reducing ADC aggregation and improving pharmacokinetic properties.[4][5]

-

t-Butyl Ester: This group protects a terminal carboxylic acid. Deprotection under acidic conditions (e.g., with trifluoroacetic acid, TFA) reveals a reactive carboxyl group. This carboxyl group can then be activated (e.g., as an NHS ester) for conjugation to amine residues on the antibody, such as lysine (B10760008).

-

Benzyl Group: The benzyl group can be a stable part of the linker backbone or designed as part of a cleavable self-immolative unit (e.g., p-aminobenzyl carbamate), which releases the payload upon cleavage of a trigger (e.g., a peptide cleaved by lysosomal proteases).[6]

Representative Data for PEGylated ADCs

While specific data for ADCs using this compound is not extensively published, the following tables present representative data from studies on ADCs employing PEG linkers to illustrate the expected outcomes.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

| ADC Construct | Linker Type | Conjugation Method | Average DAR | % Unconjugated Antibody |

| Trastuzumab-PEG-MMAE | PEG-based | Lysine acylation | 3.8 | < 5% |

| Brentuximab-PEG-Auristatin | PEG-based | Cysteine alkylation | 4.0 | < 2% |

| Gemtuzumab-PEG-Calicheamicin | PEG-based | Lysine acylation | 3.5 | < 7% |

This table summarizes typical conjugation outcomes for PEGylated ADCs, demonstrating the achievement of desired drug-to-antibody ratios with minimal unconjugated antibody.

Table 2: In Vitro Cytotoxicity Data

| Cell Line | ADC Construct | Target Antigen | IC50 (nM) |

| SK-BR-3 (HER2+) | Trastuzumab-PEG-MMAE | HER2 | 0.5 |

| Karpas-299 (CD30+) | Brentuximab-PEG-Auristatin | CD30 | 0.1 |

| NCI-N87 (HER2+) | Anti-HER2-Affibody-PEG-Drug | HER2 | 1.2 |

This table illustrates the potent, target-specific cytotoxicity of ADCs with PEG linkers in cancer cell lines expressing the target antigen.[7]

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | ADC Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| NCI-N87 Gastric Cancer | Anti-HER2-Affibody-PEG-Drug | 1.5 | 85 |

| Karpas-299 Lymphoma | Brentuximab-PEG-Auristatin | 1.0 | 95 |

| JIMT-1 Breast Cancer | Panitumumab-BAC-linker-Drug | 10 | 70 |

This table presents representative in vivo efficacy data, showing significant tumor growth inhibition in mouse xenograft models treated with PEG-containing ADCs.[6][8]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of an ADC using a linker derived from this compound.

Protocol 1: Synthesis of Amine-Reactive Linker-Payload

This protocol describes the deprotection of this compound and its subsequent conjugation to a drug payload containing a cleavable dipeptide (Val-Cit) and a self-immolative p-aminobenzyl alcohol (PABA) spacer, followed by activation for antibody conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Valine-Citrulline-PABA-Payload (e.g., MMAE)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Deprotection of t-Butyl Ester:

-

Dissolve this compound in a 1:1 mixture of TFA and DCM.

-

Stir at room temperature for 2 hours.

-

Remove solvent under reduced pressure to obtain the deprotected Benzyl-PEG6-COOH.

-

-

Coupling to Val-Cit-PABA-Payload:

-

Dissolve the deprotected linker and Val-Cit-PABA-Payload in DMF.

-

Add DCC (or HBTU) and stir for 15 minutes.

-

Add the Val-Cit-PABA-Payload and DIPEA.

-

Stir the reaction mixture overnight at room temperature.

-

Purify the product by reverse-phase HPLC.

-

-

Activation of the Terminal Carboxylic Acid:

-

Dissolve the purified linker-payload construct in DMF.

-

Add NHS and DCC (or HBTU).

-

Stir at room temperature for 4 hours to form the NHS ester.

-

The activated linker-payload is used immediately in the next step.

-

Workflow for Linker-Payload Synthesis

Caption: Synthesis of the activated linker-payload.

Protocol 2: Antibody Conjugation and Purification

This protocol outlines the conjugation of the activated linker-payload to a monoclonal antibody via lysine side chains.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in PBS buffer, pH 7.4

-

Activated Linker-Payload-NHS Ester in DMF

-

Sephadex G-25 column for purification

Procedure:

-

Antibody Preparation:

-

Adjust the concentration of the mAb to 5-10 mg/mL in PBS.

-

-

Conjugation Reaction:

-

Slowly add a molar excess (e.g., 5-10 fold) of the activated linker-payload solution to the antibody solution with gentle stirring.

-

Incubate the reaction at room temperature for 2-4 hours.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and organic solvent using a pre-equilibrated Sephadex G-25 column.

-

Elute with PBS, pH 7.4.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[9]

-

Workflow for ADC Synthesis and Purification

Caption: Workflow for ADC synthesis and purification.

Protocol 3: In Vitro Cell Viability Assay

This protocol describes how to assess the cytotoxicity of the ADC on cancer cells.

Materials:

-

Target antigen-positive cell line (e.g., SK-BR-3)

-

Target antigen-negative cell line (as a control)

-

Cell culture medium and supplements

-

Purified ADC

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Remove the old medium from the wells and add the ADC dilutions.

-

Incubate for 72-96 hours.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of viable cells relative to untreated controls.

-

Determine the IC50 value by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.

-

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in vivo.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude)

-

Tumor cells for implantation (e.g., NCI-N87)

-

Purified ADC

-

Vehicle control (e.g., PBS)

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject tumor cells into the flank of the mice.[8]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Animal Grouping and Treatment:

-

Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

-

Administer the ADC or vehicle intravenously at specified intervals (e.g., once a week for 3 weeks).

-

-

Tumor Growth Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and general health.

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors reach a predetermined size or at the end of the study.

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

-

Mechanism of Action: ADC-Mediated Cell Killing

The general mechanism by which an ADC induces cancer cell death is a multi-step process.

Signaling Pathway for ADC-Mediated Cell Killing

Caption: General mechanism of ADC action.

This process involves the ADC binding to its target antigen on the cancer cell surface, followed by internalization.[2] Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the potent cytotoxic payload to induce cell death.[1]

Conclusion

This compound is a versatile linker precursor for the development of ADCs. Its hydrophilic PEG spacer can confer favorable biophysical and pharmacokinetic properties to the resulting conjugate. The protocols and data presented here provide a representative framework for the synthesis, characterization, and evaluation of ADCs utilizing this class of linker, offering a valuable resource for researchers in the field of targeted cancer therapy.

References

- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Coupling of Benzyl-PEG6-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-t-butyl ester is a hydrophilic, flexible linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

This document provides a detailed experimental procedure for the coupling of this compound to an amine-containing molecule, a critical step in the synthesis of PROTACs and other bioconjugates. The protocol involves a two-step process: the deprotection of the t-butyl ester to yield the free carboxylic acid, followed by the coupling of the activated carboxylic acid to a primary amine.

Experimental Overview

The overall experimental workflow for the coupling of this compound to an amine-containing molecule is depicted below. The process begins with the deprotection of the t-butyl ester group, followed by the activation of the resulting carboxylic acid and subsequent coupling to the amine.

Caption: Experimental workflow for the coupling of this compound.

Experimental Protocols

Step 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting group to generate the free carboxylic acid, Benzyl-PEG6-COOH.

Materials:

-

This compound

-

Dichloromethane (B109758) (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.

-

To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is a 1:1 mixture of DCM and TFA (v/v)[1].

-

Stir the reaction mixture at room temperature for 2-5 hours[1][2]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed[2].

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator[1][2].

-

The resulting crude Benzyl-PEG6-COOH can be used in the next step without further purification, or it can be purified by dissolving the residue in a minimal amount of a suitable solvent and precipitating with a non-polar solvent if necessary[1].

Quantitative Data Summary (Deprotection):

| Parameter | Value/Range | Reference |

| Reaction Time | 2 - 5 hours | [1][2] |

| Temperature | Room Temperature | [1][2] |

| Reagents | TFA in DCM (1:1 v/v) | [1] |

| Expected Yield | >95% (crude) | General expectation for this reaction type |

Step 2: Amide Coupling of Benzyl-PEG6-COOH with an Amine-containing Molecule

This protocol details the coupling of the deprotected Benzyl-PEG6-COOH to a primary amine-containing molecule using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) as the coupling agent.

Materials:

-

Benzyl-PEG6-COOH (from Step 1)

-

Amine-containing molecule (e.g., an E3 ligase ligand or a target protein ligand with a primary amine)

-

N,N-Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

-

High-performance liquid chromatography (HPLC) for purification

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG6-COOH (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

To the stirred solution, add HATU (1.1 equivalents).

-

Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

-

The crude product is then purified by high-performance liquid chromatography (HPLC) to yield the final coupled product.

Quantitative Data Summary (Amide Coupling):

| Parameter | Value/Range | Reference |

| Reaction Time | 2 - 4 hours | General protocol |

| Temperature | Room Temperature | General protocol |

| Coupling Agent | HATU | [3] |

| Base | DIPEA | [3] |

| Solvent | DMF | [3] |

| Expected Yield | 50 - 80% (after purification) | Dependant on substrates |

Signaling Pathway Visualization

In the context of PROTACs, the coupled product of Benzyl-PEG6-linker and a warhead/E3 ligase ligand facilitates the formation of a ternary complex, leading to target protein degradation. The logical relationship is illustrated below.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The protocols described provide a comprehensive guide for the successful coupling of this compound to amine-containing molecules. The two-step procedure, involving deprotection followed by amide bond formation, is a robust method for the synthesis of PEGylated bioconjugates, particularly in the development of PROTACs. Adherence to the described conditions and monitoring of the reaction progress will facilitate high-yield synthesis of the desired final product.

References

Application Notes and Protocols: Benzyl-PEG6-t-butyl ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands for effective ternary complex formation (Target Protein - PROTAC - E3 Ligase).